molecular formula C8H14N2O2 B13838800 2-Ethyl-4-methyl imidazole acetate CAS No. 7538-98-9

2-Ethyl-4-methyl imidazole acetate

Cat. No.: B13838800
CAS No.: 7538-98-9
M. Wt: 170.21 g/mol
InChI Key: OBQCWYWUAMLDAT-UHFFFAOYSA-N
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Description

2-Ethyl-4-methyl imidazole acetate is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their versatility and are used in various applications, including pharmaceuticals, agrochemicals, and industrial processes . The addition of ethyl and methyl groups to the imidazole ring enhances its chemical properties, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-methyl imidazole acetate typically involves the cyclization of diamines with nitriles. One common method includes the reaction of diamine and propionitrile under specific temperature conditions (80-110°C and 120-140°C) with a catalyst . The product undergoes dehydrogenation using raney nickel at 170-200°C to yield 2-Ethyl-4-methyl imidazole .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-methyl imidazole acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .

Mechanism of Action

The mechanism of action of 2-Ethyl-4-methyl imidazole acetate involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, making the compound useful in medicinal chemistry and drug design .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl imidazole
  • 4-Methyl imidazole
  • 2-Ethyl imidazole
  • 4-Ethyl imidazole

Uniqueness

2-Ethyl-4-methyl imidazole acetate is unique due to the presence of both ethyl and methyl groups on the imidazole ring. This dual substitution enhances its chemical reactivity and stability, making it more versatile compared to other imidazole derivatives .

Properties

CAS No.

7538-98-9

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

acetic acid;2-ethyl-5-methyl-1H-imidazole

InChI

InChI=1S/C6H10N2.C2H4O2/c1-3-6-7-4-5(2)8-6;1-2(3)4/h4H,3H2,1-2H3,(H,7,8);1H3,(H,3,4)

InChI Key

OBQCWYWUAMLDAT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(N1)C.CC(=O)O

Origin of Product

United States

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